2-氯-8-甲基喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

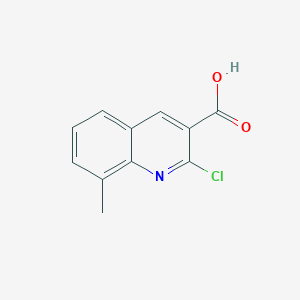

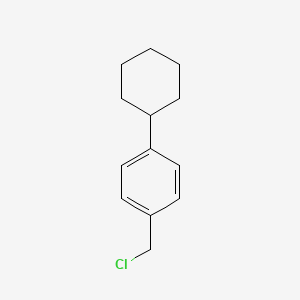

“2-Chloro-8-methylquinoline-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as quinolines . It is related to 2-chloroquinoline-3-carbaldehyde and its analogs . The compound is used in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity .

Synthesis Analysis

The compound can be synthesized through the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .Molecular Structure Analysis

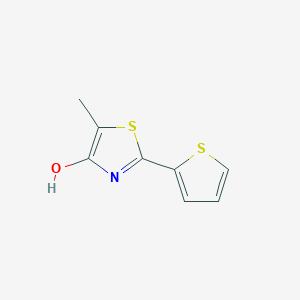

The molecular formula of “2-Chloro-8-methylquinoline-3-carboxylic acid” is C11H8ClNO2 . The molecular weight is 221.64 . The structure includes a quinoline ring system .Chemical Reactions Analysis

The compound is considered as a reactive synthon in organic synthesis . It is obtained from the respective 2-chloro derivative by various chemical reactions . The compound can undergo multicomponent one-pot reactions to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

The compound has a density of 1.312 g/cm3 . The melting point is 138-141 °C (lit.) . The compound is a solid in form .科学研究应用

光降解研究

Pinna和Pusino(2012年)的研究探讨了水系中喹啉羧酸类除草剂的光降解。尽管他们的研究专门调查了7-氯-3-甲基喹啉-8-羧酸和3,7-二氯喹啉-8-羧酸,但研究结果为类似化合物如2-氯-8-甲基喹啉-3-羧酸在紫外光和阳光照射下的行为提供了宝贵的见解。研究发现紫外辐射导致这些除草剂的快速降解,从而揭示了相关喹啉羧酸的环境命运(Pinna & Pusino, 2012)。

合成和结构分析

Małecki等人(2015年)对含有喹啉羧酸类似物配体的膦铜(I)配合物的合成和结构表征进行了研究。他们使用配体如8-羟基-2-甲基喹啉-7-羧酸合成了伪四面体配合物,展示了喹啉羧酸在开发具有显着光物理性质的化合物方面的潜力(Małecki等人,2015年)。

超分子框架

Jin等人(2012年)进行了一项研究,重点关注2-甲基喹啉与各种羧酸之间的弱相互作用。这项研究具有重要意义,因为它有助于理解2-甲基喹啉衍生物(如2-氯-8-甲基喹啉-3-羧酸)在形成氢键超分子框架方面的潜力。这样的框架在设计新型材料或药物方面可能具有重要意义(Jin et al., 2012)。

酯化反应研究

Gao Wen-tao(2009年)对2-甲基喹啉-3-羧酸的酯化反应进行了研究,为理解喹啉-3-羧酸的化学行为提供了见解。了解酯化过程对于合成这些酸的各种衍生物至关重要,这些衍生物在制药和化工行业中具有重要应用(Gao Wen-tao, 2009)。

作用机制

While the specific mechanism of action of “2-Chloro-8-methylquinoline-3-carboxylic acid” is not mentioned in the retrieved papers, the synthesized compounds were found to have potential antibacterial activity . The molecular docking study of the synthesized compounds was conducted to investigate their binding pattern with DNA gyrase .

安全和危害

未来方向

The findings of the in vitro antibacterial and molecular docking analysis demonstrated that the synthesized compounds have potential antibacterial activity and can be further optimized to serve as lead compounds . This suggests that “2-Chloro-8-methylquinoline-3-carboxylic acid” and its derivatives could be further explored for their potential in antibacterial therapy .

属性

IUPAC Name |

2-chloro-8-methylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-3-2-4-7-5-8(11(14)15)10(12)13-9(6)7/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEMEOSELOITBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2428755.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2428757.png)

![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2428763.png)

![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)